![molecular formula C19H20N4O3S2 B2498555 N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)benzo[c][1,2,5]thiadiazol-5-carboxamid CAS No. 1207028-83-8](/img/structure/B2498555.png)
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)benzo[c][1,2,5]thiadiazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves multiple steps, including condensation, cyclization, and sulfonation reactions. These processes yield various derivatives with potential psychotropic, anti-inflammatory, and cytotoxic activities. The synthesis routes are characterized by their use of NMR, IR spectroscopy, and mass spectrometry for characterization, with some methods employing X-ray crystallography to determine molecular conformation (Zablotskaya et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is analyzed using various spectroscopic techniques. Single crystal X-ray studies offer insights into their conformational features, which are crucial for understanding the compound's biological activities. The structural characteristics are correlated with biological results to identify the relationship between structure and activity (Zablotskaya et al., 2013).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are studied to understand their reactivity and interaction with biological targets. The formation of these compounds often involves the reaction of substituted ethanamide or propanamide derivatives with sulfur and morpholine, leading to novel compounds with promising anticancer activities. These reactions highlight the compounds' abilities to form stable structures with potential therapeutic applications (Horishny et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their formulation and application. While specific details on the physical properties of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide were not found, related research emphasizes the importance of these properties in drug design and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for understanding the compound's mechanism of action. Studies on similar compounds focus on their binding affinity to enzymes or receptors, providing insights into their potential as inhibitors or activators in biological systems. For instance, compounds with thiadiazole scaffolds are explored for their anticancer activities and interactions with cancer cell lines, indicating their potential as therapeutic agents (Tiwari et al., 2017).
Wissenschaftliche Forschungsanwendungen
Photovoltaik und Fluoreszenzsensoren
Das Benzo[c][1,2,5]thiadiazol (BTZ)-Motiv wurde ausgiebig als Donor-Akzeptor (D-A)-System untersucht. In der Photovoltaik dient es als stark elektronenakzeptierende Einheit. Darüber hinaus wurden BTZ-basierte Verbindungen als Fluoreszenzsensoren für verschiedene Anwendungen untersucht, einschließlich Bioimaging-Sonden für Lipidtröpfchen, Mitochondrien und Plasmamembranen .
Sichtbares Licht Organophotokatalysatoren
Während BTZ-basierte D-A-Systeme für Photovoltaik und Fluoreszenz untersucht wurden, hat ihr Potenzial als Organophotokatalysatoren für sichtbares Licht keine eingehende Studie erfahren. Jüngste Forschungen haben sich auf eine Bibliothek von 26 D-A-Verbindungen auf Basis der BTZ-Gruppe konzentriert. Durch die Variation der Donorgruppen bei gleichzeitiger Beibehaltung der BTZ-Akzeptorgruppe haben Forscher die optoelektronischen und photophysikalischen Eigenschaften des Photokatalysators systematisch modifiziert. Diese Photokatalysatoren wurden unter Batch- und kontinuierlichen Fließbedingungen unter Verwendung einer Minisci-artigen decarboxylativen Alkylierung von elektronenarmen Heteroarenen validiert .
Nahinfrarot-Bildgebungssonden
Neuartige Benzo-bis(1,2,5-thiadiazol)-Fluorophore wurden für die Nahinfrarot (NIR-II)-Bildgebung entwickelt. Diese Verbindungen ermöglichen die hochauflösende Bildgebung von Blutgefäßen in Tumoren und übertreffen damit die Fähigkeiten der NIR-I- und NIR-II-Fenster, die zuvor .
Photoredox-Katalyse
Da Edelmetall-basierte Photoredox-Katalysatoren Umweltbedenken aufwerfen, haben Forscher alternative Organophotokatalysatoren untersucht. Obwohl diese Organophotokatalysatoren auf bestimmte chemische Familien beschränkt sind, bieten sie Potenzial für nachhaltige und grüne Photochemie. Das BTZ-Gerüst wurde in diesem Zusammenhang untersucht, um seine Eigenschaften auf günstige Redoxpotenziale und photophysikalisches Verhalten zuzuschneiden .
Halbleiterpolymere und -copolymere
Die BTZ-Gruppe dient als geeigneter Baustein für Halbleiterpolymere und -copolymere. Seine Funktionalisierung ist ein aktives Forschungsfeld mit Anwendungen, die von Muskelrelaxantien bis hin zu Materialien für elektronische Geräte reichen .
Wirkmechanismus
Target of Action
The compound, also known as N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is primarily used in the field of optical imaging . It has been used as a fluorophore for in vivo NIR-II imaging of cancer . The primary target of this compound is the gastrin-releasing peptide receptor (GRPR) , which is overexpressed in prostate cancer .
Mode of Action
The compound interacts with its target, the GRPR, to enable highly specific NIR-II imaging of prostate cancer . The compound’s interaction with GRPR allows for the targeted imaging of cancer cells, providing a valuable tool for early cancer diagnosis and imaging-guided therapy .
Biochemical Pathways
The compound’s interaction with GRPR affects the biochemical pathways related to cancer cell proliferation and survival . By binding to GRPR, the compound can help visualize these pathways, providing valuable insights into the mechanisms of cancer progression .
Pharmacokinetics
It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
The result of the compound’s action is the generation of highly specific NIR-II images of prostate cancer . This allows for the early detection and treatment of cancer, potentially improving patient outcomes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s fluorescence performance can be affected by the presence of other molecules in the environment . Additionally, the compound’s ability to selectively sense primary aromatic amines among various amines suggests that its action can be influenced by the chemical composition of the environment .
Eigenschaften
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-9-28(25,26)23-8-7-13-3-5-16(10-15(13)12-23)20-19(24)14-4-6-17-18(11-14)22-27-21-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNOYJSTWARNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

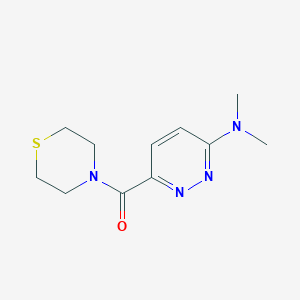
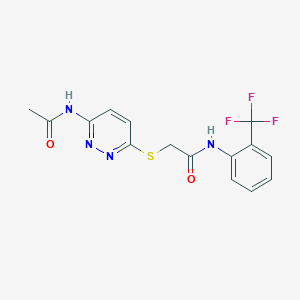
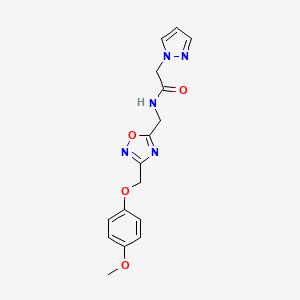
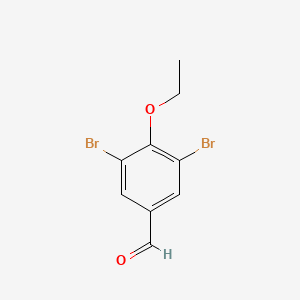
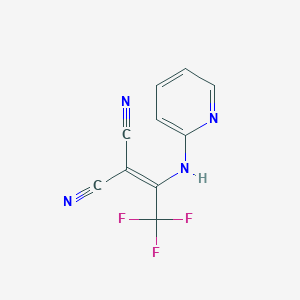
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)

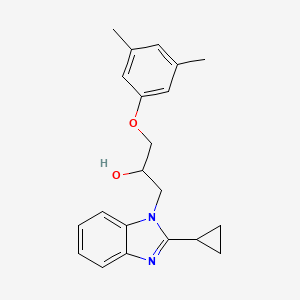


![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)

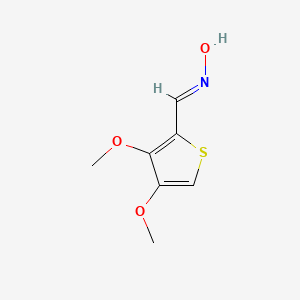
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)